Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate
Description
Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS: 1258651-16-9) is a potassium salt derived from a 1,2,4-oxadiazole heterocyclic core substituted at position 3 with a 2-chlorophenyl group and an acetic acid moiety at position 5 . The compound belongs to the class of 5-membered heterocycles, a group widely studied for applications in pharmaceuticals and agrochemicals due to their structural rigidity and electronic properties . As a potassium salt, this compound likely exhibits enhanced water solubility compared to its free acid form, making it advantageous for formulation in biological or industrial contexts.
Properties
IUPAC Name |
potassium;2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)10-12-8(16-13-10)5-9(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNRTOFVDTLFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CC(=O)[O-])Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 2-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final step involves the neutralization of the reaction mixture with potassium hydroxide (KOH) to yield the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H6ClKN2O3
- Molecular Weight : 276.72 g/mol
- IUPAC Name : Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate
The compound features a heterocyclic oxadiazole ring, which is known for its diverse chemical reactivity and biological activity. This structural feature makes it a valuable building block in organic synthesis.
Chemistry
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique oxadiazole structure allows for modifications that can lead to the development of new compounds with tailored properties.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can possess significant antimicrobial effects against various pathogens. The ability to modify the oxadiazole ring may enhance these properties further.
- Anticancer Activity : Preliminary investigations suggest that this compound may have cytotoxic effects on cancer cell lines. For instance, related compounds have demonstrated efficacy against glioblastoma cells, indicating a potential pathway for therapeutic development .
Medical Applications
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. The interaction of the oxadiazole ring with biological targets could lead to new treatments for conditions such as cancer and bacterial infections.
Case Study 1: Anticancer Activity
A study focused on the synthesis of oxadiazole derivatives reported significant cytotoxicity against glioblastoma cell lines when tested in vitro. The compounds were evaluated using colony formation assays and TUNEL assays to assess apoptosis induction in cancer cells . The results indicated that modifications to the oxadiazole structure could enhance anticancer properties.
Case Study 2: Antimicrobial Efficacy
Research conducted on various oxadiazole derivatives highlighted their effectiveness against multiple bacterial strains. In vitro tests demonstrated that certain modifications led to increased antimicrobial activity, suggesting that this compound could be optimized for better efficacy against resistant strains .
Mechanism of Action
The mechanism of action of Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Heterocycle Core: The target compound and retain the aromatic 1,2,4-oxadiazole ring, known for metabolic stability and π-π stacking interactions in drug design. In contrast, uses a saturated oxadiazolidinone, which may confer conformational flexibility and hydrogen-bonding capacity. employs a 1,2,4-triazole, a nitrogen-rich heterocycle with antifungal and anticancer applications .
Substituent Effects: The 2-chlorophenyl group in the target compound may enhance lipophilicity and influence target binding compared to the 4-methoxyphenyl in or 3-fluoro-4-methylphenyl in .
Functional Group Impact: Amide and amino groups in and suggest hydrogen-bonding capabilities, critical for receptor interactions. The oxadiazolidinone in introduces a ketone, which could participate in redox reactions or serve as a hydrogen-bond acceptor .
Biological Activity
Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS Number: 1311317-99-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₆ClKN₂O₃. The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a series of oxadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- Compound Efficacy : In a study examining the anticancer activity of related compounds, one derivative (referred to as compound 10c) showed an IC₅₀ value ranging from 1.82 to 5.55 µM against several cancer cell lines, indicating potent activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS). This was evidenced by flow cytometry analysis that demonstrated increased apoptosis in HepG-2 liver cancer cells treated with these compounds .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activities:
- Inhibition Studies : A study reported that similar oxadiazole compounds displayed significant inhibition against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The effectiveness was measured using standard antimicrobial assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
| Compound | Structure | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| Compound 10c | Oxadiazole with chlorophenyl | 1.82 - 5.55 | Anticancer |
| Compound 5a | Oxadiazole derivative | 35.58 | HepG-2 Apoptosis Induction |
| Compound E | Various substitutions | Varies | Antimicrobial |
This table summarizes the relationship between structural modifications and their corresponding biological activities.
Case Studies
- HepG-2 Cells and Apoptosis : In a specific case study involving HepG-2 cells treated with an oxadiazole derivative (compound 5a), researchers observed a significant increase in early and late apoptosis rates compared to untreated controls. This suggests a promising therapeutic potential for liver cancer treatment .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial activity of related oxadiazole compounds against Gram-positive bacteria, demonstrating their potential use in treating bacterial infections .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare the 1,2,4-oxadiazole core in Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate?
Answer:
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, the reaction of 2-chlorobenzamidoxime with potassium chloroacetate under basic conditions can yield the target compound. Key steps include:
- Amidoxime preparation : Reacting 2-chlorophenyl nitrile with hydroxylamine.
- Cyclization : Heating the amidoxime with an activated acetate derivative (e.g., ethyl bromoacetate) in a polar solvent (e.g., DMF) under reflux .
Validation : Confirm the oxadiazole formation via H/C NMR (characteristic C-5 oxadiazole proton at δ 8.5–9.0 ppm) and IR (C=N stretch ~1600 cm) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is recommended:
- X-ray crystallography : Use SHELX software for structure refinement. The potassium counterion coordination and oxadiazole planar geometry can be resolved with high-resolution data .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M–K] ion at m/z corresponding to the acetate-oxadiazole moiety) .
- Elemental analysis : Verify C, H, N, Cl content (±0.3% theoretical) .
Advanced: What strategies optimize the compound’s inhibitory activity against aldose reductase (ALR2) based on structure-activity relationships (SAR)?
Answer:
SAR studies on analogous 1,2,4-oxadiazole derivatives reveal:
- Substituent effects : The 2-chlorophenyl group enhances ALR2 binding via hydrophobic interactions, while bulkier substituents (e.g., benzyl) reduce potency .
- Acetate chain length : Shorter chains (e.g., acetic acid vs. propionic acid) improve fit into the ALR2 active site .
Table 1 : Inhibitory activity of derivatives (IC values):
Advanced: How should researchers address contradictory in vitro vs. in vivo efficacy data for this compound?
Answer:
Discrepancies often arise from:
- Bioavailability : Poor corneal permeability in ocular models (e.g., rat cataract studies) despite high in vitro potency.
- Experimental design : Optimize in vivo dosing (e.g., topical eye-drop formulations with permeation enhancers like cyclodextrins) .
Resolution steps :
Replicate in vitro assays under physiologically relevant conditions (e.g., simulate tear fluid pH).
Conduct pharmacokinetic profiling (e.g., LC-MS to measure ocular tissue concentrations) .
Advanced: What computational approaches elucidate the compound’s mechanism of action at the molecular level?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding stability in ALR2’s active site over 100 ns trajectories (e.g., GROMACS). Analyze hydrogen bonding with catalytic residues .
- Quantum mechanical calculations : Assess oxadiazole ring aromaticity and charge distribution (e.g., DFT at B3LYP/6-31G* level) to explain electron-withdrawing effects of the 2-chlorophenyl group .
Software recommendations : - Docking: AutoDock, Schrodinger Suite.
- MD: AMBER, NAMD.
- DFT: Gaussian, ORCA .
Basic: What analytical techniques are critical for assessing purity during synthesis?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities (>98% purity threshold).
- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane 3:7, UV visualization) .
- Potentiometric titration : Quantify potassium content via ion-selective electrodes .
Advanced: How can substituent modifications on the oxadiazole ring improve metabolic stability?
Answer:
- Electron-withdrawing groups (e.g., 2-Cl, 4-NO): Reduce oxidative metabolism by cytochrome P450 enzymes.
- Steric shielding : Introduce methyl groups ortho to the oxadiazole to block hydrolytic cleavage .
Case study : The 4-methoxyphenyl analog (7c) showed prolonged in vivo activity due to slower hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
